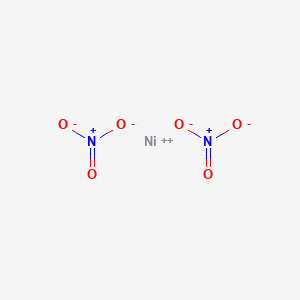
Nickel nitrate
Descripción general
Descripción
Nickel Nitrate is an inorganic compound with the formula Ni(NO3)2 or any hydrate thereof . It is an emerald green hygroscopic solid . It is noncombustible, but it will accelerate the burning of combustible materials .
Synthesis Analysis
This compound is prepared by the reaction of nickel oxide with nitric acid . It is also synthesized by co-precipitation method .Molecular Structure Analysis
Nickel (II) compounds with oxygenated ligands often feature octahedral coordination geometry . Two polymorphs of the tetrahydrate Ni(NO3)2.4H2O have been crystallized .Chemical Reactions Analysis
This compound reacts with NaOH exothermically . It also undergoes reduction to form NiO . It can be used as a precursor to supported nickel catalysts .Physical And Chemical Properties Analysis
This compound has a molar mass of 182.703 g/mol for the anhydrous form and 290.79 g/mol for the hexahydrate . It is soluble in water and ethanol . It has a density of 2.05 g/cm3 for the hexahydrate .Aplicaciones Científicas De Investigación
Photocatalytic Activity
Nickel(II) oxide (NiO) nanocrystals, synthesized using nickel(II) nitrate, show enhanced photocatalytic activity for hydrogen evolution. This involves the hydrolysis of Ni(II) nitrate under hydrothermal conditions, resulting in increased p-type character and improved photocatalytic activity of NiO nanocrystals for hydrogen production from water (Nail et al., 2015).
Catalysis and Material Science
Nickel(II) nitrate is commonly used to prepare oxide-supported catalysts due to its low cost and high solubility. Its decomposition, however, can lead to issues like the production of NOx gases and poor metal dispersion. Research comparing Ni(II) nitrate with Ni(II) acetate shows that the latter may provide benefits in terms of particle size and distribution, especially in mesoporous supports (Marceau et al., 2010).
Plant Growth Enhancement
Investigating the effects of different concentrations of nickel nitrate on the physiological and phytochemical traits of pot marigold revealed that specific concentrations can enhance plant growth and antioxidant activity. This highlights the potential use of this compound in optimizing plant growth conditions (Sobati-Nasab et al., 2021).
Hydrogen Production from Biomass
This compound is utilizedin the optimization of Ni-olivine catalysts for hydrogen production in biomass gasification. The use of this compound as a precursor in catalyst preparation has shown to effectively increase hydrogen production, demonstrating the significant role of this compound in renewable energy technologies (Courson et al., 2002).
Nanomaterial Synthesis
A novel method using this compound with hexamethylenetetramine as the precipitating agent enables the preparation of nanocrystalline nickel hydroxide and nickel oxide. These materials, due to their specific morphology and mesoporosity, have wide applications in technology, including as precursors for NiO nanoparticles (Yufanyi et al., 2015).
Environmental Impact of Nickel Mining
Nickel mining, where this compound ores are a significant component, has considerable environmental impacts. Research on global trends in nickel mining, including the processing of this compound ores, offers insights into environmental impacts, greenhouse gas emissions, and the future challenges in nickel production (Mudd, 2010).
Electronics and Optoelectronics
Nickel oxide's versatile properties make it useful in a range of electronic applications. Nonstoichiometric nickel oxide, often derived from this compound, shows potential in various electronic devices, including gas sensors, thin-film transistors, and memory devices (Napari et al., 2020).
Electrochemical Applications
This compound hydroxide microspheres have been developed with potential applications in electrochemical cells and gas sensors. These microspheres show distinct morphology-inheriting features, demonstrating the versatility of this compound in material science (Tang et al., 2008).
Nanoparticle Synthesis
Nickel oxide nanoparticles synthesized by chemical precipitation using this compound demonstrate potential applications in various fields. The use of different surfactants in the synthesis process affects the distribution of particle size, indicating the flexibility of this compound in nanomaterial synthesis (Mahaleh et al., 2008).
Mecanismo De Acción
Target of Action
Nickel nitrate primarily targets various enzymes and proteins within biological systems. It interacts with sulfhydryl groups in proteins, which are crucial for maintaining the structural integrity and function of these molecules . This interaction can disrupt the normal function of enzymes and proteins, leading to cellular dysfunction.
Mode of Action
This compound exerts its effects by binding to the sulfhydryl groups of proteins and enzymes. This binding can lead to the inhibition of enzyme activity, alteration of protein structure, and disruption of cellular processes . The compound can also generate reactive oxygen species (ROS), which can cause oxidative stress and damage cellular components such as DNA, lipids, and proteins .
Biochemical Pathways
The interaction of this compound with cellular components affects several biochemical pathways. One significant pathway is the oxidative stress response. The generation of ROS by this compound activates antioxidant defense mechanisms, such as the upregulation of glutathione and superoxide dismutase . Additionally, this compound can interfere with metal ion homeostasis, affecting pathways that rely on metal cofactors for enzymatic reactions .
Result of Action
The molecular and cellular effects of this compound include enzyme inhibition, protein denaturation, and oxidative damage. These effects can lead to cellular dysfunction, apoptosis, and necrosis. Chronic exposure to this compound has been associated with carcinogenic effects, particularly in the respiratory tract . The compound’s ability to generate ROS and cause DNA damage is a key factor in its carcinogenic potential .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, acidic conditions can enhance the solubility and bioavailability of this compound, increasing its toxic effects . High temperatures can also accelerate the generation of ROS, amplifying oxidative stress . Additionally, the presence of other metal ions can compete with this compound for binding sites on proteins and enzymes, potentially modulating its toxicity .
This compound’s interaction with biological systems is complex and multifaceted, involving direct binding to proteins, generation of ROS, and disruption of biochemical pathways. Understanding these mechanisms is crucial for assessing the risks associated with exposure and developing strategies to mitigate its harmful effects.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Nickel nitrate interacts with various biomolecules in organisms. For instance, nickel ions are used as enzyme cofactors in organisms from all kingdoms of life . These essential enzymes catalyze a variety of remarkable chemical reactions . Nickel also interacts with multiple types of membrane transporters, metallochaperones, and regulators, which are critical for maintaining and distributing healthy levels of nickel .
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes. For example, nickel toxicity can induce reactive oxygen species accumulation and oxidative stress responses in plants . In humans, nickel can produce free radicals from diatomic molecules through a double-step process, generating superoxide anions . This is a key reason behind the nickel-induced pathophysiological changes in living systems .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For instance, it is involved in the formation of nickel hydroxide, which is used in various industrial processes . Furthermore, this compound can be reduced to bioactive nitrogen oxides, including nitric oxide .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the vertically aligned this compound hydroxide porous nanosheet arrays exhibit tight adhesion on nickel foam and sufficient Ni2+/Ni3+ redox species, which guarantee oxygen evolution reaction activity and durable stability .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, modest dietary intake of nitrate reduces blood pressure, inhibits platelet function, prevents endothelial dysfunction after ischemia–reperfusion, and decreases oxygen cost during exercise . Excessive nitrate ions in the environment can break the natural nitrogen cycle and become a significant threat to human health .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, nickel is an essential cofactor for a variety of enzymes, many of which have been described in earlier reviews . On a global scale, the importance of nickel in biology is highlighted by the discussion about the influence of nickel-utilizing organisms on the earth’s geochemistry, and vice versa .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. For instance, nickel importers contain subunits with an ATP-binding cassette and are driven by ATP hydrolysis . This compound is also transported across the outer membrane of Gram-negative bacteria .
Subcellular Localization
This compound and its effects can be localized to specific compartments or organelles within the cell. For instance, in the hyperaccumulator Thlaspi goesingense, intracellular nickel is predominantly localized in the vacuole as a nickel-organic acid complex .
Propiedades
IUPAC Name |
nickel(2+);dinitrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2NO3.Ni/c2*2-1(3)4;/q2*-1;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJMLQFLOWQJNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ni+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ni(NO3)2, N2NiO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | Nickel(II) nitrate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Nickel(II)_nitrate | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13478-00-7 (hexahydrate), 14701-22-5 (Parent) | |
| Record name | Nickel nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013138459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70872958 | |
| Record name | Nickel bis(nitrate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70872958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nickel nitrate is a green crystalline solid. It is soluble in water. It is noncombustible, but it will accelerate the burning of combustible materials. If large quantities are involved in a fire or the combustible material is finely divided, an explosion may result. Prolonged exposure to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. It is used in nickel plating and to make nickel catalysts for use in chemical manufacture., Liquid; Water or Solvent Wet Solid, Hexahydrate: green, deliquescent crystals with a mp of 56.7 deg C; [Merck Index], Green odorless solid; [CHRIS] | |
| Record name | NICKEL NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4029 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nitric acid, nickel(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nickel(II) nitrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2598 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Nickel nitrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21244 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
SOL IN 238.5 G/100 CC WATER AT 0 °C /HEXAHYDRATE/, SOL IN ALCOHOL; AMMONIUM HYDROXIDE /HEXAHYDRATE/, VERY SOL IN HOT WATER /HEXAHYDRATE/, 3 G/100 ML HYDRAZINE AT 20 °C, 7.5 WT% IN ETHYLENE GLYCOL AT 20 °C, 48.5 WT% IN WATER AT 20 °C | |
| Details | IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V11 79 (1976) | |
| Record name | NICKEL NITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1829 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.05 at 68 °F (USCG, 1999) - Denser than water; will sink | |
| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | NICKEL NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4029 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Color/Form |
GREEN CRYSTALS | |
CAS RN |
13478-00-7(hexahydrate); 13138-45-9; 14216-75-2, 13138-45-9, 14216-75-2 | |
| Record name | NICKEL NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4029 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nickel nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013138459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitric acid, nickel salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014216752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitric acid, nickel(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nickel bis(nitrate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70872958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nickel dinitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.774 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Nitric acid, nickel salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICKEL NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50L0S38I2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NICKEL NITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1829 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B3419333.png)
![3-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride](/img/structure/B3419346.png)



![Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-](/img/structure/B3419371.png)


